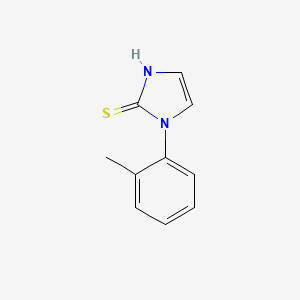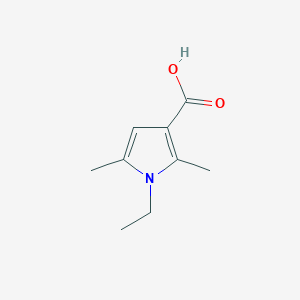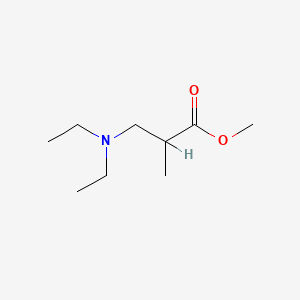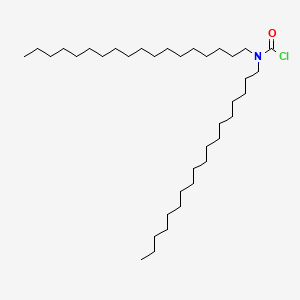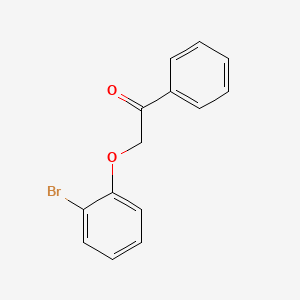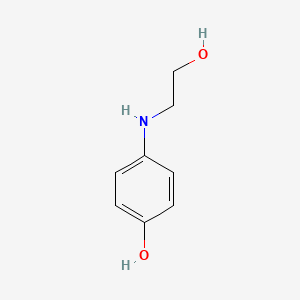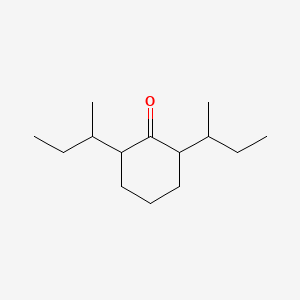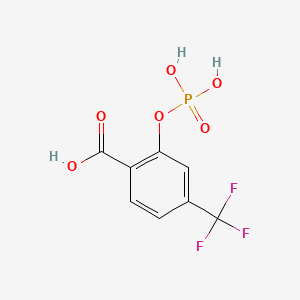
Flufosal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FLUFOSAL, known chemically as α,α,α-trifluoro-2,4-cresotic acid dihydrogen phosphate , is an investigational compound with notable antithrombotic properties . Its molecular formula is C8H6F3O6P , and it has a molecular weight of 286.0986 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FLUFOSAL typically involves the reaction of tetrafluoroethylene with sulfur trioxide to produce tetrafluoroethane-β-sultone . This intermediate is then subjected to catalytic isomerization to yield the desired product . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain consistency and efficacy. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: FLUFOSAL undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly involving the trifluoromethyl group, can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones , while substitution reactions can produce fluorinated derivatives .
Scientific Research Applications
FLUFOSAL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various fluorinated compounds.
Biology: Investigated for its potential role in modulating biological pathways due to its unique chemical structure.
Medicine: Explored for its antithrombotic properties, making it a candidate for preventing blood clots.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of FLUFOSAL involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the coagulation pathway, thereby exerting its antithrombotic effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling.
Comparison with Similar Compounds
FLUFOSAL can be compared with other antithrombotic agents such as warfarin and heparin . Unlike these compounds, this compound offers the advantage of a unique trifluoromethyl group, which may enhance its efficacy and specificity . Similar compounds include:
Warfarin: A widely used anticoagulant with a different mechanism of action.
Heparin: Another anticoagulant that works by inhibiting thrombin and factor Xa.
This compound’s uniqueness lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, potentially making it a more effective and targeted antithrombotic agent.
Properties
CAS No. |
65708-37-4 |
|---|---|
Molecular Formula |
C8H6F3O6P |
Molecular Weight |
286.10 g/mol |
IUPAC Name |
2-phosphonooxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H6F3O6P/c9-8(10,11)4-1-2-5(7(12)13)6(3-4)17-18(14,15)16/h1-3H,(H,12,13)(H2,14,15,16) |
InChI Key |
XOJUWOHYUFBSKE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)OP(=O)(O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OP(=O)(O)O)C(=O)O |
| 65708-37-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1622154.png)
![2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane](/img/structure/B1622155.png)


